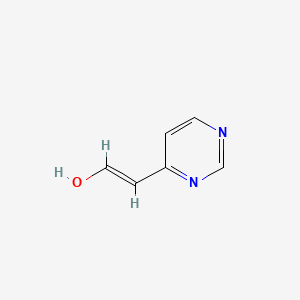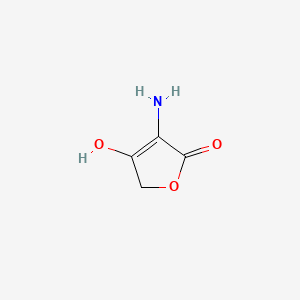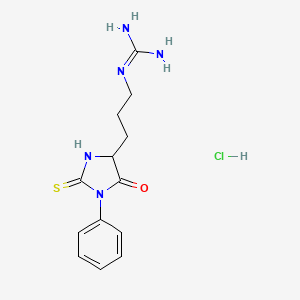
PTH-arginine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTH-arginine hydrochloride is a compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of PTH-arginine hydrochloride include a molecular formula of C13H18ClN5OS and a molecular weight of 327.83 .
科学的研究の応用
PTH-arginine hydrochloride is a compound with the molecular formula C13H17N5OS•HCl and a molecular weight of 327.83 . It’s often used in proteomics research .
One specific application of a related compound, Parathyroid hormone (PTH), has been found in the field of medical research, specifically in the treatment of osteoporosis . PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis .
PTH-arginine hydrochloride is primarily used in proteomics research . Here are some potential applications:
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function.
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein.
-
Proteomics Research
-
Therapeutic Intervention
- PTH, a polypeptide secreted by the parathyroid chief cells, has been found to be an effective therapeutic protein for the treatment of osteoporosis . It plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .
- Protein engineering approaches like PEGylation, conjugation with antibody complexes, and fusion proteins as well as amino terminal modification of intact or truncated PTH has helped to develop PTH and its modified analogs with improved therapeutic value and multitude functions in various fields of medicine .
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function .
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein .
-
Proteomics Research
-
Biological Functions
- Therapeutic activity of these molecules enables the regulation of various physiological processes in human body through their action as growth enhancers, signaling molecules or as neurotransmitters . Presently, Food and Drug Administration (FDA) in the United States have approved 239 therapeutic proteins and peptides for clinical use that can function as enzymes, immunosuppressants, vaccines, interleukins, interferons, monoclonal antibodies and synthetic or natural cytokines .
Safety And Hazards
特性
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-arginine hydrochloride | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)
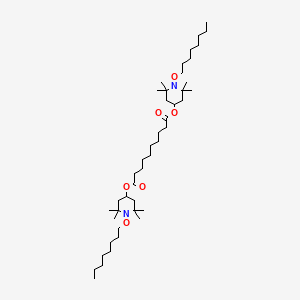
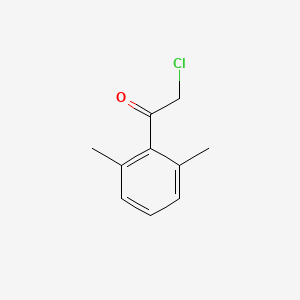
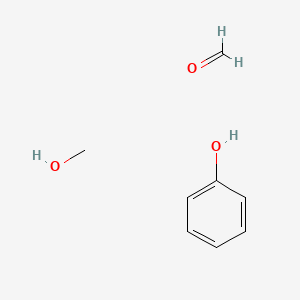
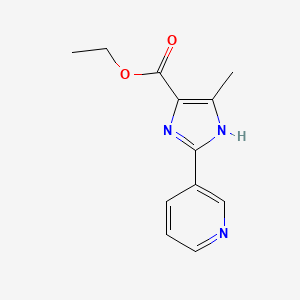
![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)
